molecular formula C25H20F3N3O6S B11622266 propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11622266
M. Wt: 547.5 g/mol
InChI Key: ULEYIVLSSUOOQP-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE: is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the final esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and real-time monitoring would be essential to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the furan moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The trifluoromethyl and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical properties.

Biology

In biological research, the compound’s sulfonamide group is of interest due to its potential as an enzyme inhibitor. This makes it a candidate for the development of new drugs targeting specific enzymes involved in disease processes.

Medicine

In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets at the molecular level is a key area of investigation.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as increased stability or reactivity. Its trifluoromethyl group is particularly valuable in the design of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which PROPAN-2-YL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 4-(5-{[(4Z)-5-OXO-1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
  • PROPAN-2-YL 4-(5-{[(4Z)-5-OXO-1-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Uniqueness

The unique combination of the trifluoromethyl group, sulfonamide group, and pyrazole ring in PROPAN-2-YL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE sets it apart from similar compounds

Properties

Molecular Formula

C25H20F3N3O6S

Molecular Weight

547.5 g/mol

IUPAC Name

propan-2-yl 4-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H20F3N3O6S/c1-14(2)36-24(33)16-5-3-15(4-6-16)21-12-9-18(37-21)13-20-22(25(26,27)28)30-31(23(20)32)17-7-10-19(11-8-17)38(29,34)35/h3-14H,1-2H3,(H2,29,34,35)/b20-13-

InChI Key

ULEYIVLSSUOOQP-MOSHPQCFSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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